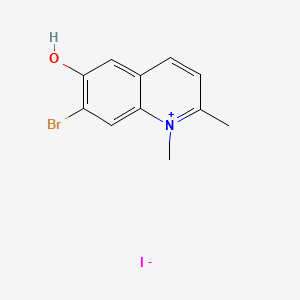
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide is a quinoline derivative known for its unique chemical properties and potential applications in various fields. This compound contains a quinoline ring substituted with bromine, hydroxyl, and methyl groups, making it a versatile molecule for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 6-hydroxyquinoline and 1,2-dimethylquinoline.
Bromination: The hydroxyl group at the 6th position is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Quaternization: The resulting 7-bromo-6-hydroxyquinoline is then quaternized with methyl iodide to introduce the 1,2-dimethylquinolin-1-ium iodide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-bromo-6-oxo-1,2-dimethylquinolin-1-ium iodide.
Reduction: Formation of 6-hydroxy-1,2-dimethylquinolin-1-ium iodide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as metal ions and biological macromolecules. The presence of the quinoline ring and the bromine and hydroxyl substituents allows it to form stable complexes with metal ions, leading to changes in its fluorescence properties. This makes it useful as a chemosensor for detecting metal ions like copper and pH changes in various environments .
相似化合物的比较
Similar Compounds
7-Bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: Another quinoline derivative with similar fluorescent properties.
6-Hydroxyquinoline: A precursor in the synthesis of 7-Bromo-6-hydroxy-1,2-dimethylquinolin-1-ium iodide.
1,2-Dimethylquinolin-1-ium: A related compound with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ions and pH changes sets it apart from other quinoline derivatives .
属性
CAS 编号 |
797039-84-0 |
|---|---|
分子式 |
C11H11BrINO |
分子量 |
380.02 g/mol |
IUPAC 名称 |
7-bromo-1,2-dimethylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C11H10BrNO.HI/c1-7-3-4-8-5-11(14)9(12)6-10(8)13(7)2;/h3-6H,1-2H3;1H |
InChI 键 |
YPAHMBMVUJERAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC(=C(C=C2C=C1)O)Br)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


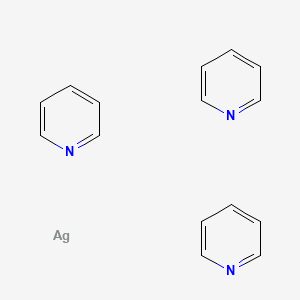
![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)


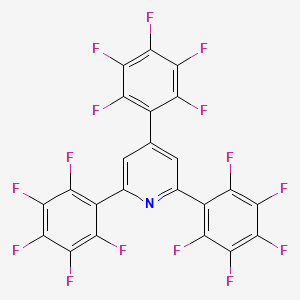
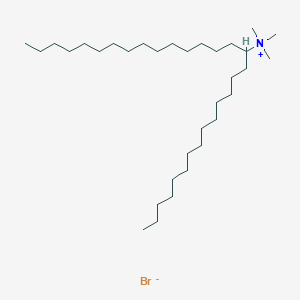
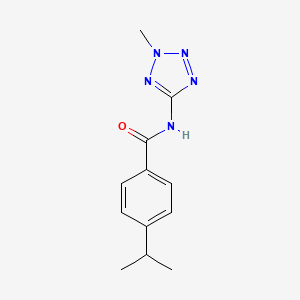
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
